N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety, a pyrazole ring, and a piperidinecarboxamide group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The bicyclo[2.2.1]heptane moiety and the pyrazole ring are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Formation of the Piperidinecarboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE:
Other Piperidinecarboxamide Derivatives: These compounds may share similar structural motifs but differ in their functional groups and biological activities.
Pyrazole-Based Compounds: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its combination of the bicyclo[2.2.1]heptane moiety, pyrazole ring, and piperidinecarboxamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N4O3S |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H32N4O3S/c1-13(18-10-15-6-7-16(18)9-15)22-20(25)17-5-4-8-24(12-17)28(26,27)19-11-21-23(3)14(19)2/h11,13,15-18H,4-10,12H2,1-3H3,(H,22,25) |
InChI Key |
MZEOJVDDSJQPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)C3CC4CCC3C4 |
Origin of Product |
United States |
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